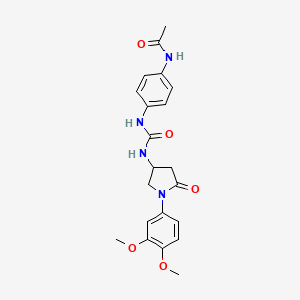

N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5/c1-13(26)22-14-4-6-15(7-5-14)23-21(28)24-16-10-20(27)25(12-16)17-8-9-18(29-2)19(11-17)30-3/h4-9,11,16H,10,12H2,1-3H3,(H,22,26)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICKKYCXGMQQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a urea derivative

Preparation of Pyrrolidinone Intermediate: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Coupling with Urea Derivative: The pyrrolidinone intermediate is then reacted with a urea derivative in the presence of a coupling agent such as carbodiimide to form the urea linkage.

Introduction of Acetamide Group: The final step involves the acylation of the urea-linked intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the urea linkage are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its therapeutic properties, including anticancer and anti-inflammatory activities.

α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A compound with similar structural features and potential biological activities.

Uniqueness

N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The compound's structure includes a pyrrolidine ring and a dimethoxyphenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold, which is structurally related to the target compound. These derivatives exhibit significant cytotoxicity against various cancer cell lines, primarily through mechanisms that involve:

- Inhibition of growth factors

- Targeting specific enzymes such as thymidylate synthase and HDAC (Histone Deacetylases)

- Induction of apoptosis in malignant cells .

Antimicrobial Activity

Compounds similar to this compound have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can be beneficial in treating neurological disorders such as Alzheimer's disease .

Case Studies

- Anticancer Activity in Cell Lines

- Antimicrobial Screening

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Interaction : The compound's ability to bind with DNA and RNA suggests it may interfere with nucleic acid synthesis.

- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation and bacterial metabolism enhances its therapeutic potential.

- Apoptosis Induction : By triggering apoptotic pathways, the compound can effectively reduce tumor growth.

Q & A

Q. How to address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Transition from batch to continuous flow reactors for urea coupling steps, improving yield and reproducibility. Optimize solvent systems (e.g., replace DMF with cyclopentyl methyl ether for greener chemistry). Implement quality-by-design (QbD) principles for critical parameters (temperature, stoichiometry). Use PAT tools (e.g., in-line FTIR) for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.